Hydroxyethylcysteine (S-(2-hydroxyethyl)cysteine), CAS 6367-98-2, is a specialized sulfur-alkylated amino acid derivative characterized by a terminal hydroxyl group on its side chain. In procurement and industrial contexts, it is primarily valued for its high aqueous solubility, its predictable reactivity as a stable thioether building block in solid-phase peptide synthesis (SPPS), and its precise structural role as a metabolic biomarker standard [1]. Unlike generic amino acids, its distinct steric and electronic profile allows it to function as a highly specific precursor for extended-chain phosphomimetics and as a targeted structural probe for protein dimer destabilization[2].
Substituting Hydroxyethylcysteine with standard L-cysteine or simple alkyl variants (such as S-methylcysteine) critically compromises specialized workflows. Standard cysteine lacks the terminal hydroxyl group required for downstream phosphorylation to create extended-chain phosphomimetics, and it cannot provide the specific steric bulk needed to disrupt protein dimer interfaces [1]. Furthermore, simple alkyl cysteines cannot serve as accurate mass-spectrometry standards for ethylene oxide or vinyl chloride exposure, which specifically form the hydroxyethyl adduct[2]. In peptide synthesis, procuring oxidized forms (like sulfoxides) leads to near-total cleavage failure during high-HF deprotection, making the pure thioether strictly necessary for high-yield SPPS workflows [3].
In solid-phase peptide synthesis (SPPS), the pure thioether S-(2-hydroxyethyl)cysteine remains stable during standard high-HF cleavage protocols. In contrast, its oxidized comparator, S-(2-hydroxyethyl)cysteine sulfoxide, is highly resistant to HF deprotection and exhibits poor formation efficiency (approximately 0.15% per residue added) [1]. Procuring the pure thioether eliminates the need for complex post-synthetic reduction steps.
| Evidence Dimension | Deprotection resistance and synthesis viability |
| Target Compound Data | Stable and compatible with standard high-HF cleavage |
| Comparator Or Baseline | S-(2-hydroxyethyl)cysteine sulfoxide: Highly resistant to HF deprotection with <0.2% formation efficiency |
| Quantified Difference | Thioether avoids the >99% cleavage resistance seen with the sulfoxide form |
| Conditions | Standard SPPS using high HF cleavage conditions |
Peptide chemists must procure the exact thioether form to avoid catastrophic yield losses and circumvent mandatory, harsh reduction steps during peptide cleavage.
Standard phosphomimetics (like aspartate or glutamate) often fail to accurately replicate the steric and electronic profile of phosphorylated residues. When incorporated into proteins and subsequently phosphorylated, S-(2-hydroxyethyl)cysteine forms an extended-chain variant (phospho-2-hydroxyethylcysteine) [1]. This specific modification successfully activates the Aurora A kinase activation loop for both autophosphorylation and substrate phosphorylation, a feat that shorter or non-hydroxyl-bearing analogs cannot achieve due to precise active-site steric requirements [1].
| Evidence Dimension | Kinase activation loop compatibility |
| Target Compound Data | Successfully triggers autophosphorylation and substrate phosphorylation |
| Comparator Or Baseline | Standard phosphomimetics (Glu/Asp): Fail to provide the exact extended-chain steric fit |
| Quantified Difference | Enables pure phosphoform kinetic analysis that is impossible with non-hydroxyl or shorter-chain comparators |
| Conditions | Aurora A kinase activation assays using synthetic modified proteins |
For structural biology and drug screening, procuring this specific compound enables the creation of pure, active phosphoforms that accurately model kinase activation.
As a primary metabolite of ethylene oxide and vinyl chloride, S-(2-hydroxyethyl)cysteine must exhibit predictable aqueous behavior for use as an analytical standard. Computational models demonstrate that S-(2-hydroxyethyl)cysteine has a highly favorable solvation energy of -16.20 kcal/mol, ensuring complete miscibility in aqueous matrices[1]. This is a stark contrast to the parent compound vinyl chloride (+0.50 kcal/mol) and ensures reliable recovery during the calibration of LC-MS/MS assays for the downstream N-acetylated urinary biomarker (HEMA) [1].
| Evidence Dimension | Aqueous solvation energy |
| Target Compound Data | -16.20 kcal/mol (highly water-soluble) |
| Comparator Or Baseline | Vinyl chloride (parent): +0.50 kcal/mol (essentially insoluble) |
| Quantified Difference | A 16.7 kcal/mol shift in solvation energy, guaranteeing aqueous phase retention during extraction |
| Conditions | Semi-empirical (PM3) molecular modeling of metabolic pathways |
Analytical and toxicological laboratories require this exact compound to ensure reliable, quantitative recovery and calibration in aqueous biological matrices.
In protein engineering, introducing specific bulky adducts can shift oligomeric states. When native residues (e.g., Tyrosine 202 in human thymidylate synthase) are substituted with S-(2-hydroxyethyl)cysteine (CME), the hydroxyethyl group sterically fills the local pocket, clashing with cross-monomer packing [1]. This specific modification shifts the native dimer dissociation constant (Kd = 80 nM) toward the inactive monomeric state, accelerating proteasomal degradation [1]. Shorter modifications lack the necessary volume and hydrogen-bonding capability to force this dissociation.
| Evidence Dimension | Dimer interface stability and dissociation |
| Target Compound Data | Forces dissociation into inactive monomers |
| Comparator Or Baseline | Native Tyrosine or unmodified Cysteine: Maintains stable homodimer (Kd = 80 nM) |
| Quantified Difference | Complete shift from an 80 nM stable dimer to a degradation-prone monomeric state |
| Conditions | X-ray crystallographic and mass spectrometric analysis of hTS C195S-Y202C variants |
Procurement of this specific functionalizing agent is critical for researchers designing allosteric inhibitors or studying protein degradation pathways via targeted dimer disruption.
Due to its stability in high-HF cleavage conditions, S-(2-hydroxyethyl)cysteine is a critical building block for synthesizing extended-chain phosphopeptide mimics [1]. It is specifically procured for creating pure phosphoforms used in kinase activation studies.
As the direct, highly water-soluble precursor to N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA), this compound is essential for calibrating LC-MS/MS biomonitoring assays [2]. Toxicology labs procure it to accurately quantify human exposure to ethylene oxide and vinyl chloride in urine samples.
In structural biology, the compound is used to chemically modify cysteine residues at protein-protein interfaces. Its specific steric and electronic profile makes it ideal for intentionally disrupting stable homodimers (like hTS) into monomers to study targeted proteasomal degradation and allosteric drug design[3].